molecular formula C16H17FN2O2 B243433 N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide

Katalognummer B243433
Molekulargewicht: 288.32 g/mol
InChI-Schlüssel: MSWJUMCXCCQAEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide, also known as FP1, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. FP1 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Wirkmechanismus

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The receptor is activated by the binding of acetylcholine, which leads to the influx of cations, such as calcium and sodium, into the cell. This influx of ions triggers various downstream signaling pathways, which are involved in cognitive processes. N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide blocks the binding of acetylcholine to the α7 nAChR, thereby inhibiting its activation and downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide inhibits the activation of the α7 nAChR by acetylcholine, as well as its downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK) and the release of glutamate. In vivo studies have shown that N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide improves cognitive function in animal models of cognitive impairment, such as the Morris water maze test and the novel object recognition test. It has also been shown to enhance synaptic plasticity, which is a key mechanism underlying learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide has several advantages for lab experiments, such as its high potency and selectivity for the α7 nAChR, as well as its good pharmacokinetic properties. However, it also has some limitations, such as its relatively low solubility in water and its potential off-target effects on other nAChRs. These limitations can be overcome by using appropriate solvents and controls in lab experiments.

Zukünftige Richtungen

For research on N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide include:
1. Clinical trials to evaluate the safety and efficacy of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide in humans with cognitive disorders.
2. Development of novel analogs of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide with improved pharmacokinetic properties and selectivity for the α7 nAChR.
3. Investigation of the role of the α7 nAChR in other neurological disorders, such as depression and anxiety.
4. Elucidation of the downstream signaling pathways of the α7 nAChR and their involvement in cognitive processes.
5. Investigation of the potential use of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide as a tool compound for studying the role of the α7 nAChR in various physiological and pathological processes.
Conclusion
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide is a promising drug candidate for the treatment of cognitive disorders, due to its high potency and selectivity for the α7 nAChR. Its mechanism of action involves the inhibition of the activation of the receptor and downstream signaling pathways. N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide has shown to have several biochemical and physiological effects in vitro and in vivo, including the improvement of cognitive function and synaptic plasticity. Future research on N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide should focus on its clinical development, as well as its potential use as a tool compound for studying the role of the α7 nAChR in various physiological and pathological processes.

Synthesemethoden

The synthesis of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The starting materials include 3-fluoro-4-(1-piperidinyl)aniline and 2-furoic acid, which are commercially available. The reaction between these two compounds is carried out in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide as a white crystalline solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide has been extensively studied for its potential use in the treatment of cognitive disorders. The α7 nAChR is involved in various cognitive processes, including learning, memory, and attention. Dysfunction of this receptor has been implicated in the pathogenesis of cognitive disorders, making it a promising target for drug development. N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide has shown to be a potent and selective antagonist of the α7 nAChR, with a binding affinity of 0.3 nM. It has also demonstrated good pharmacokinetic properties, such as good brain penetration and long half-life, making it a promising drug candidate for further development.

Eigenschaften

Molekularformel

C16H17FN2O2

Molekulargewicht

288.32 g/mol

IUPAC-Name

N-(3-fluoro-4-piperidin-1-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C16H17FN2O2/c17-13-11-12(18-16(20)15-5-4-10-21-15)6-7-14(13)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)

InChI-Schlüssel

MSWJUMCXCCQAEJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)F

Kanonische SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.